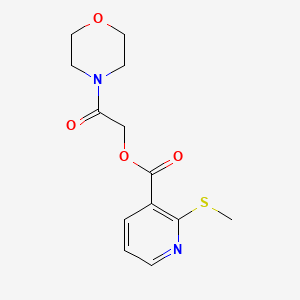
(1S,2S)-2-((3-Chloro-2-methylphenyl)amino)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-2-((3-Chloro-2-methylphenyl)amino)cyclohexan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmacology. The compound features a cyclohexanol core substituted with a 3-chloro-2-methylphenylamino group, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-((3-Chloro-2-methylphenyl)amino)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclohexanone and 3-chloro-2-methylaniline.
Reductive Amination: The key step involves the reductive amination of cyclohexanone with 3-chloro-2-methylaniline in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using chiral acids or chromatography to obtain the desired (1S,2S) enantiomer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimizations may include the use of continuous flow reactors and automated chiral resolution techniques to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-2-((3-Chloro-2-methylphenyl)amino)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: (1S,2S)-2-((3-Chloro-2-methylphenyl)amino)cyclohexanone.
Reduction: (1S,2S)-2-((3-Chloro-2-methylphenyl)amino)cyclohexylamine.
Substitution: (1S,2S)-2-((3-Azido-2-methylphenyl)amino)cyclohexan-1-ol.
Applications De Recherche Scientifique
(1S,2S)-2-((3-Chloro-2-methylphenyl)amino)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as inflammation and cancer.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of (1S,2S)-2-((3-Chloro-2-methylphenyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and require further research for detailed elucidation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2R)-2-((3-Chloro-2-methylphenyl)amino)cyclohexan-1-ol
- (1S,2S)-2-((3-Bromo-2-methylphenyl)amino)cyclohexan-1-ol
- (1S,2S)-2-((3-Chloro-2-ethylphenyl)amino)cyclohexan-1-ol
Uniqueness
(1S,2S)-2-((3-Chloro-2-methylphenyl)amino)cyclohexan-1-ol is unique due to its specific chiral configuration and the presence of the 3-chloro-2-methylphenylamino group. This combination imparts distinct chemical reactivity and biological activity compared to its analogs, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C13H18ClNO |
|---|---|
Poids moléculaire |
239.74 g/mol |
Nom IUPAC |
(1S,2S)-2-(3-chloro-2-methylanilino)cyclohexan-1-ol |
InChI |
InChI=1S/C13H18ClNO/c1-9-10(14)5-4-7-11(9)15-12-6-2-3-8-13(12)16/h4-5,7,12-13,15-16H,2-3,6,8H2,1H3/t12-,13-/m0/s1 |
Clé InChI |
SLFBPTXWBKJWII-STQMWFEESA-N |
SMILES isomérique |
CC1=C(C=CC=C1Cl)N[C@H]2CCCC[C@@H]2O |
SMILES canonique |
CC1=C(C=CC=C1Cl)NC2CCCCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



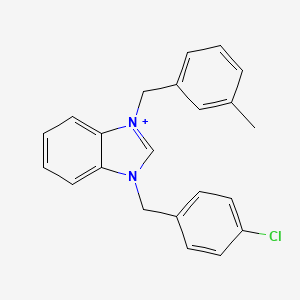
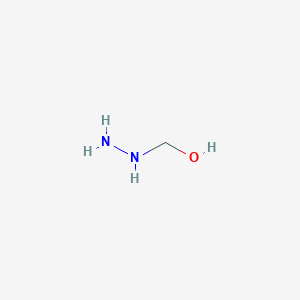
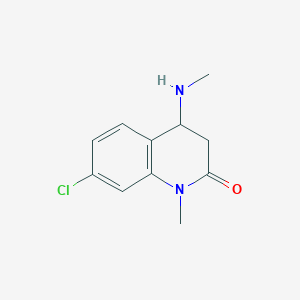
![2-Chloro-4-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether](/img/structure/B13357721.png)
![3-[(3-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B13357727.png)
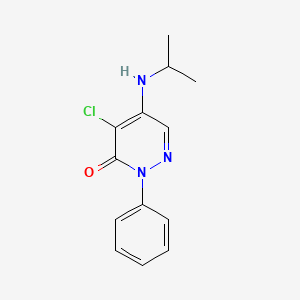
![2-[(4-Fluorobenzyl)oxy]benzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone](/img/structure/B13357735.png)
![Ethyl 4-methyl-6-{[2-(methylsulfanyl)pyridine-3-carbonyloxy]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B13357743.png)
![2-Methyl-3-[6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13357747.png)
![2-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B13357756.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B13357762.png)
![2-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13357763.png)
